REACTION_CXSMILES
|
CC1(C)[O:7][CH2:6][CH:5]([CH2:8][CH2:9][N:10]2[CH:17]=[CH:16][C:14](=[O:15])[NH:13][C:11]2=[O:12])[CH2:4][O:3]1.[OH-].[Na+]>Cl>[OH:3][CH2:4][CH:5]([CH2:6][OH:7])[CH2:8][CH2:9][N:10]1[CH:17]=[CH:16][C:14](=[O:15])[NH:13][C:11]1=[O:12] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue obtained
|
Type
|
CUSTOM
|
Details
|
was chromatographed on a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(CCN1C(=O)NC(=O)C=C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 35.2% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |